molecular formula Ag3Cu B14280266 copper;silver CAS No. 157792-42-2

copper;silver

カタログ番号: B14280266
CAS番号: 157792-42-2
分子量: 387.15 g/mol
InChIキー: GCTAXANYYQELNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.

準備方法

Alloys::

    Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.

    Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.

Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .

化学反応の分析

Copper-silver compounds can undergo various reactions:

    Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).

    Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).

    Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.

Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).

科学的研究の応用

Copper-silver compounds find applications in:

    Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.

    Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.

    Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.

作用機序

The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.

類似化合物との比較

Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.

特性

CAS番号

157792-42-2

分子式

Ag3Cu

分子量

387.15 g/mol

IUPAC名

copper;silver

InChI

InChI=1S/3Ag.Cu

InChIキー

GCTAXANYYQELNV-UHFFFAOYSA-N

正規SMILES

[Cu].[Ag].[Ag].[Ag]

製品の起源

United States

試験管内研究製品の免責事項と情報

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